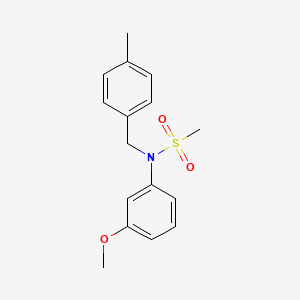
N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide
説明
N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide, also known as MMBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide involves the binding of the compound to specific targets, such as ion channels, receptors, and transporters. N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to selectively inhibit the activity of the TRPM8 ion channel by binding to a specific site on the channel. N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has also been shown to bind to the GABA(A) receptor and inhibit its activity. In addition, N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to inhibit the activity of the dopamine transporter by binding to a specific site on the transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide are diverse and depend on the specific target that the compound binds to. N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold. Inhibition of the TRPM8 ion channel by N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide results in a decrease in the sensation of cold. N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has also been shown to inhibit the activity of the GABA(A) receptor, which is involved in the regulation of neurotransmission. Inhibition of the GABA(A) receptor by N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide results in a decrease in the activity of the receptor, which can lead to changes in behavior and cognition. In addition, N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Inhibition of the dopamine transporter by N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide results in an increase in dopamine levels, which can lead to changes in mood and behavior.
実験室実験の利点と制限
One advantage of using N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide in lab experiments is its selectivity for specific targets, such as ion channels, receptors, and transporters. N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to selectively inhibit the activity of the TRPM8 ion channel, the GABA(A) receptor, and the dopamine transporter. This selectivity allows researchers to study the specific effects of N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide on these targets. However, one limitation of using N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide in lab experiments is its potential toxicity. N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide. One direction is the development of new synthesis methods that can improve the yield and purity of N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide. Another direction is the study of the effects of N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide on other ion channels, receptors, and transporters. N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to selectively inhibit the activity of the TRPM8 ion channel, the GABA(A) receptor, and the dopamine transporter, but its effects on other targets are not well understood. In addition, the development of N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide derivatives that have improved selectivity and reduced toxicity could lead to new applications in research.
科学的研究の応用
N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has been used in various scientific research applications, including the study of ion channels, receptors, and transporters. N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to selectively inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold. N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has also been used to study the GABA(A) receptor, which is involved in the regulation of neurotransmission. In addition, N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
特性
IUPAC Name |
N-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-7-9-14(10-8-13)12-17(21(3,18)19)15-5-4-6-16(11-15)20-2/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQODHKVCIJJKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4777128.png)
![isopropyl 2-{[(3-imino-3H-benzo[f]chromen-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4777142.png)
![5-benzyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4777146.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4777148.png)
![2-(phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4777152.png)
![ethyl 3-[({4-[(benzylsulfonyl)methyl]benzoyl}oxy)methyl]benzoate](/img/structure/B4777158.png)

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4777170.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4777182.png)
![N-[4-({[(4-methoxyphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4777187.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4777200.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4777202.png)
![2-({[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777213.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4777218.png)